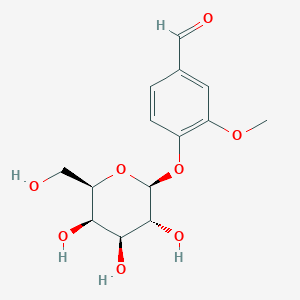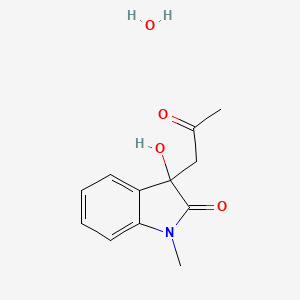
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of three methyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde typically involves the hydrogenation of a naphthalene derivative followed by functional group modifications. One common method includes the hydrogenation of 3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene under specific conditions to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid.
Reduction: 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-yl methyl acetate: A similar compound with an acetate group instead of an aldehyde.
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Another derivative with a ketone functional group.
Uniqueness
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde is unique due to its specific structural features, including the presence of an aldehyde group and multiple methyl groups
Propiedades
IUPAC Name |
3,8,8-trimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVRECGZBNGLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C=O)C(CCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)







![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;dihydrochloride](/img/structure/B7759739.png)

![2-(4-(Dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium iodide](/img/structure/B7759748.png)
![2-[(2-methoxy-4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7759760.png)

